![molecular formula C9H14N4O B2582700 (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide CAS No. 1006323-01-8](/img/structure/B2582700.png)
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide, also known as CPI-455, is a small molecule inhibitor that has shown potential in the treatment of cancer. It works by inhibiting the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the epigenetic regulation of gene expression.
Wirkmechanismus
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide works by inhibiting the activity of LSD1, an enzyme that plays a key role in the epigenetic regulation of gene expression. LSD1 is responsible for removing methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting LSD1, this compound can alter gene expression patterns and potentially prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that it may have a number of beneficial effects in cancer treatment. In addition to inhibiting the growth of cancer cells, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound may be able to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is its specificity for LSD1, which makes it a potentially powerful tool for studying the role of epigenetics in cancer. However, like any experimental tool, this compound has its limitations. For example, it may not be effective against all types of cancer, and its effects may be influenced by factors such as the genetic makeup of the cancer cells being studied.
Zukünftige Richtungen
There are several potential future directions for research on (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide. One area of interest is the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a cancer treatment in humans.
Synthesemethoden
The synthesis of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide involves several steps, including the reaction of 5-cyclopropyl-1H-pyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The hydroxamic acid is then reacted with (E)-3-(dimethylamino)propenal to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In one study, this compound was shown to inhibit the growth of breast cancer cells in vitro and in vivo. Another study found that this compound could induce differentiation and apoptosis in acute myeloid leukemia cells. Furthermore, this compound has shown promise in the treatment of neuroblastoma, a type of cancer that affects the nervous system.
Eigenschaften
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWGLFUSFFLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=NN2CC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.